molecular formula C9H6BrNO2 B1517590 4-Bromo-1-methylindoline-2,3-dione CAS No. 884855-67-8

4-Bromo-1-methylindoline-2,3-dione

Cat. No. B1517590
M. Wt: 240.05 g/mol
InChI Key: YIXIWKWPNPKAKX-UHFFFAOYSA-N
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Description

4-Bromo-1-methylindoline-2,3-dione is an organic compound with the chemical formula C₉H₇BrNO₂. It is also known as BMD or NSC 34150. This compound has a molecular weight of 240.06 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methylindoline-2,3-dione is represented by the InChI code 1S/C9H6BrNO2/c1-11-6-4-2-3-5 (10)7 (6)8 (12)9 (11)13/h2-4H,1H3 . The InChI key is YIXIWKWPNPKAKX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-1-methylindoline-2,3-dione has a molecular weight of 240.06 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Catalysis in Organic Synthesis

4-Bromo-1-methylindoline-2,3-dione has applications in the field of organic synthesis, particularly as a catalytic agent. For instance, it has been utilized in the synthesis of various organic compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. These syntheses are often conducted under thermal and solvent-free conditions, utilizing efficient and reusable catalytic systems. This highlights its potential for eco-friendly and efficient organic synthesis processes (Kefayati, Asghari, & Khanjanian, 2012).

Antiviral Research

Research has also explored the antiviral properties of derivatives of 4-Bromo-1-methylindoline-2,3-dione. Studies have synthesized and tested various methylisatin derivatives for their activity against HIV. The results of these studies contribute valuable insights into the development of new antiviral agents, particularly for HIV treatment (Hamdy et al., 2015).

Enzyme Inhibition Studies

Another significant application is in the study of enzyme inhibitors. Derivatives of 4-Bromo-1-methylindoline-2,3-dione have been evaluated as inhibitors for specific enzymes like glycolic acid oxidase. These studies are essential for understanding the biochemical pathways in which these enzymes are involved and for developing potential therapeutic agents targeting these pathways (Rooney et al., 1983).

Crystal Structure and DFT Studies

The compound has also been studied for its crystal structure and electronic properties. Research in this area involves the analysis of molecular structures using techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) studies. Such research provides deeper insights into the physical and chemical properties of the compound, which can be crucial for its application in various fields (Abdellaoui et al., 2019).

Synthetic Chemistry

Additionally, 4-Bromo-1-methylindoline-2,3-dione serves as an important intermediate in the synthesis of various biologically active compounds. Its role in these synthetic pathways underscores its significance in the field of medicinal chemistry and drug discovery (Wang et al., 2015).

properties

IUPAC Name

4-bromo-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXIWKWPNPKAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651479
Record name 4-Bromo-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methylindoline-2,3-dione

CAS RN

884855-67-8
Record name 4-Bromo-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromoisatin (90.4 g, 400 mmol) in N,N-dimethylformamide (400 mL) was added cesium carbonate (196.0 g, 600 mol) at ambient temperature. The reaction mixture was stirred for 30 min, iodomethane (37.4 mL, 600 mmol) was added and the mixture was stirred at ambient temperature for 18 h. The solid was removed by filtration, the filtrate was concentrated in vacuo, and the residue was triturated in water and washed with diethyl ether to afford 4-bromo-1-methyl-1H-indole-2,3-dione (82.0 g, 85%): 1H NMR (300 MHz, DMSO-d6) δ 7.95-7.89 (m, 1H), 7.68-7.64 (m, 1H), 7.53-7.49 (m, 1H), 3.50 (s, 3H).
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Yang, Y Ai, G Wu, F Guo, Z Yang, B Cheng… - Bioorganic & Medicinal …, 2023 - Elsevier
Abelson tyrosine kinase (c-Abl) is involved in various biological processes in neurodegenerative diseases and is an attractive target for anti-PD (Parkinson's disease) drug discovery. …
Number of citations: 0 www.sciencedirect.com
N Sin, BL Venables, X Liu, S Huang… - Journal of …, 2009 - Wiley Online Library
A series of isatin oximes was alkylated with alkyl halides and under Mitsunobu conditions to generate O‐alkylated oxime ether and N‐alkylated nitrone products. Alkylation of the …
Number of citations: 19 onlinelibrary.wiley.com
Y Wang, W Li, X Cheng, Z Zhan, X Ma, L Guo, H Jin… - Tetrahedron, 2016 - Elsevier
A novel and efficient synthesis of isatins from α-hydroxy amides via ruthenium-mediated aromatic C–H activation is described. The reactions proceeded smoothly under mild conditions …
Number of citations: 12 www.sciencedirect.com
A Bredenkamp, F Mohr, SF Kirsch - Synthesis, 2015 - thieme-connect.com
The direct conversion of indoles into isatins is presented. The reagent mixture NaI/IBX-SO 3 K, containing a sulfonylated derivative of 2-iodoxybenzoic acid, was employed to trigger this …
Number of citations: 38 www.thieme-connect.com

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